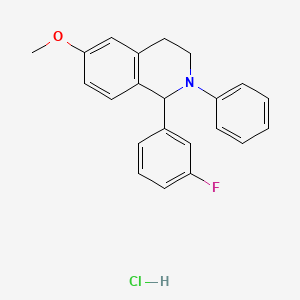
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a 3-fluorophenyl group and a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives with varying degrees of saturation.
科学研究应用
Chemistry
In chemistry, (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins makes it a valuable tool for understanding receptor-ligand interactions and for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
作用机制
The mechanism of action of (-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to fit into the binding sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the 3-fluorophenyl and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the 3-fluorophenyl group.
1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group.
Uniqueness
(-)-1,2,3,4-Tetrahydro-1-(3-fluorophenyl)-6-methoxy-2-phenylisoquinoline hydrochloride is unique due to the presence of both the 3-fluorophenyl and methoxy groups, which confer specific chemical and biological properties. These substitutions enhance its binding affinity to certain targets and its stability under various conditions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
96719-57-2 |
|---|---|
分子式 |
C22H21ClFNO |
分子量 |
369.9 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C22H20FNO.ClH/c1-25-20-10-11-21-16(15-20)12-13-24(19-8-3-2-4-9-19)22(21)17-6-5-7-18(23)14-17;/h2-11,14-15,22H,12-13H2,1H3;1H |
InChI 键 |
PTYSATVQLUFXPZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC(=CC=C4)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



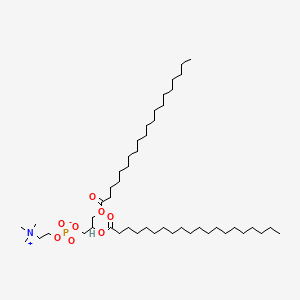
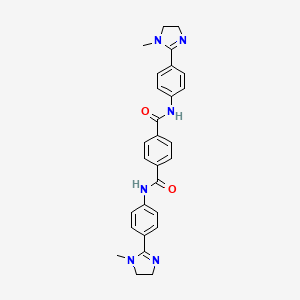



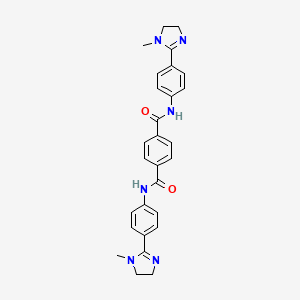
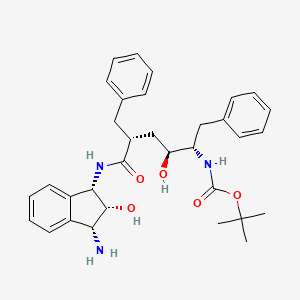
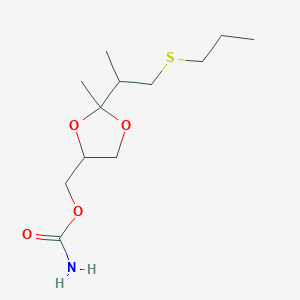
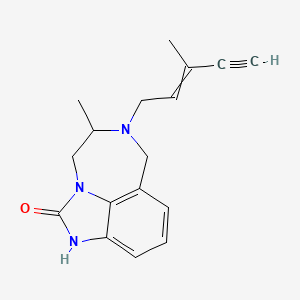
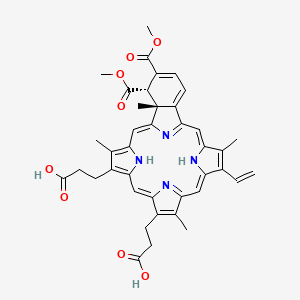
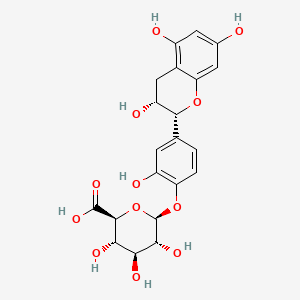
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)
